Product packaging for 6-Iodo-2-methylquinoline-4-carboxylic acid(Cat. No.:CAS No. 433244-12-3)

6-Iodo-2-methylquinoline-4-carboxylic acid

Cat. No.: B1616383
CAS No.: 433244-12-3
M. Wt: 313.09 g/mol
InChI Key: GBYQKIVJBNZXTF-UHFFFAOYSA-N
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Description

6-Iodo-2-methylquinoline-4-carboxylic acid (CAS 433244-12-3) is an iodine-substituted quinoline derivative with the molecular formula C11H8INO2 and a molecular weight of 313.09 g/mol . This compound belongs to the quinoline-4-carboxylic acid family, a group of structures recognized as interesting scaffolds for developing novel antimicrobial agents . Recent scientific literature highlights that carboxy-quinoline derivatives bearing an iodine atom, such as this one, have been synthesized and investigated for their biological activity . Specifically, in vitro studies on similar iodo-quinoline compounds have demonstrated promising effects against pathogens like S. epidermidis , K. pneumonie , and C. parapsilosis . Furthermore, research suggests these derivatives can impact microbial adhesion, which is the initial stage of microbial biofilm development . As a versatile building block in medicinal chemistry, the iodine atom on the quinoline core offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space for drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8INO2 B1616383 6-Iodo-2-methylquinoline-4-carboxylic acid CAS No. 433244-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYQKIVJBNZXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355396
Record name 6-iodo-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433244-12-3
Record name 6-iodo-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Iodo 2 Methylquinoline 4 Carboxylic Acid

Doebner Reaction Protocol for Quinoline-4-carboxylic Acid Synthesis

Mechanistic Considerations and Proposed Reaction Pathways

The precise mechanism of the Doebner reaction is still a subject of discussion, with several proposed pathways.

One common proposal begins with the formation of a Schiff base from the reaction of the aniline (B41778) (e.g., 4-iodoaniline) and the aldehyde (e.g., acetaldehyde). This is followed by a reaction with the enol form of pyruvic acid to create an aniline derivative intermediate. Subsequent intramolecular cyclization onto the aromatic ring and dehydration leads to the final quinoline-4-carboxylic acid product.

An alternative pathway suggests an initial aldol (B89426) condensation between the aldehyde and the enol form of pyruvic acid, which forms a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline. The resulting derivative cyclizes and eliminates a water molecule to form the quinoline (B57606) ring structure.

A more recent consideration for the Doebner reaction is a hydrogen-transfer mechanism. Studies have shown that a dihydroquinoline intermediate is formed, which is then oxidized to the final quinoline product. This oxidation can be coupled with the reduction of the initially formed imine (Schiff base), which acts as the hydrogen acceptor. This understanding has been pivotal in developing improved synthetic protocols, especially for challenging substrates.

Optimization of Reaction Parameters: Catalysis and Solvent Effects

Traditional Doebner reactions often face challenges such as long reaction times and low yields. Consequently, significant research has focused on optimizing reaction conditions through the strategic use of catalysts and solvents.

Catalysis: A range of Brønsted and Lewis acids have been employed to catalyze the reaction. While classic conditions might use refluxing ethanol (B145695), modern approaches have identified more effective catalysts. For instance, BF₃·THF has proven to be a suitable catalyst, particularly for anilines bearing electron-withdrawing groups. Other catalysts like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TSA) have also been used effectively. A recent eco-friendly approach utilized p-TSA in a water and ethylene (B1197577) glycol solvent system, achieving high conversion rates in shorter times.

Solvent Effects: Solvent choice plays a critical role in the reaction's success. In studies using BF₃·THF as a catalyst, acetonitrile (B52724) (MeCN) was identified as the optimal solvent compared to others like ethanol, toluene, DMF, and DMSO, which resulted in low yields. Although THF provided a similar yield to MeCN, MeCN was preferred for its ease of post-reaction workup. The development of "green" methodologies has also explored using water and ethylene glycol mixtures, which are more environmentally benign.

Table 1: Optimization of Doebner Reaction Conditions for a Model Synthesis This table represents findings from a study on the synthesis of 2-(6-(trifluoromethoxy)phenyl)quinoline-4-carboxylic acid, which is a model for reactions involving anilines with electron-withdrawing groups.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1-EtOHReflux16
2H₂NSO₃H (1.0)H₂O100<5
3BF₃·THF (1.0)MeCN6565
4Sc(OTf)₃ (0.1)MeCN6532
5Yb(OTf)₃ (0.1)MeCN6545
6MeCNMeCN6565
7TolueneToluene6516
8DMFDMF65<5
Data adapted from a study on a related quinoline synthesis.

Influence of Reactant Structure and Electronic Properties on Outcome and Selectivity

The electronic nature of the substituents on the aniline reactant significantly impacts the Doebner reaction's efficiency.

Electron-Withdrawing Groups: Anilines that possess electron-withdrawing groups, such as the trifluoromethoxy group, are known to be challenging substrates in conventional Doebner reactions, often resulting in low product yields. The reduced nucleophilicity of the aniline slows down the initial steps of the reaction. However, modified protocols, such as the Doebner hydrogen-transfer reaction, have been successfully developed to accommodate these electron-deficient anilines, as well as those with electron-donating groups.

Electron-Donating Groups: In contrast, anilines with electron-donating groups are generally more reactive. Interestingly, it has been observed that these anilines are necessary for the formation of certain by-products, specifically 2-methylquinoline-4-carboxylic acid derivatives, when the aldehyde component is omitted from the reaction mixture.

The structure of the aldehyde and the choice of the pyruvate (B1213749) source (e.g., pyruvic acid vs. sodium pyruvate) can also influence the reaction, with cost-effective and comparable results being obtained using sodium pyruvate.

By-product Formation in Quinoline-4-carboxylic Acid Synthesis

The efficiency of the Doebner reaction can be compromised by the formation of by-products, the nature of which depends on the specific reactants and conditions used.

Identification and Characterization of Co-formed By-products

A key challenge in the Doebner reaction is the potential for side reactions. One notable by-product that has been identified and characterized is the 2-methylquinoline-4-carboxylic acid derivative. This compound is formed in a variation of the Doebner reaction where an aromatic amine and pyruvic acid are reacted in ethanol without the presence of an aldehyde. The proposed mechanism involves the condensation of two molecules of pyruvic acid, followed by a 1,4-addition of the aromatic amine, cyclization, and finally decarboxylation.

In other specific cases, such as the attempted reaction with 2-chloro-5-aminopyridine, the Doebner reaction can fail to produce the expected quinoline. Instead, a pyrrolidine (B122466) derivative is formed due to the cyclization occurring at the amino group rather than on the aromatic ring.

Regioselectivity and Steric Hindrance in Quinoline Ring Closure Pathways

Regioselectivity is a critical aspect of the Doebner reaction, particularly when using asymmetrically substituted anilines. The cyclization step, where the new ring is formed, can potentially occur at two different positions on the aniline's benzene (B151609) ring.

Research has shown that the ring closure is regioselective and tends to occur at the position with less steric hindrance. For a starting material like 4-iodoaniline, the iodine atom is at the para position relative to the amino group. The cyclization would involve one of the ortho positions. If a meta-substituted aniline were used, the cyclization would have to choose between two non-equivalent ortho positions. In these cases, the bulky groups on the intermediate formed from the aniline, aldehyde, and pyruvic acid will direct the ring closure to the less sterically crowded site on the benzene ring. This principle is fundamental in predicting the major product in such electrophilic aromatic substitution reactions. The order in which the reactants are mixed has also been identified as a key factor that can determine the type of products formed, influencing the prevalence of by-products over the desired quinoline.

Alternative Synthetic Routes to Iodinated Quinoline Carboxylic Acids and Analogs

While specific, direct syntheses for 6-Iodo-2-methylquinoline-4-carboxylic acid exist, a broader understanding of alternative synthetic strategies for iodinated quinoline carboxylic acids and their analogs is crucial for the development of new chemical entities. These alternatives include one-pot multicomponent reactions, modifications of classic named reactions like the Pfitzinger synthesis, the application of modern energy sources such as microwaves, and other novel synthetic disconnections.

One-Pot Multicomponent Approaches

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like quinoline-4-carboxylic acids from simple, readily available starting materials in a single synthetic operation. This approach is advantageous due to its operational simplicity, reduction of waste from intermediate isolation and purification steps, and the ability to rapidly generate libraries of compounds.

A key example of this is the Doebner reaction, which traditionally involves the condensation of an aniline, an aldehyde, and pyruvic acid. sci-hub.senih.gov A 2024 study detailed the synthesis of a library of 6-iodo-substituted carboxy-quinolines, including this compound, using a one-pot, three-component method. google.com This specific synthesis was achieved by reacting 4-iodoaniline, pyruvic acid, and an appropriate aldehyde under acidic conditions, catalyzed by trifluoroacetic acid. google.com The target compound, this compound, was obtained as a brown powder with a yield of 37% and a melting point of 289–290 °C. google.com

The Doebner reaction's utility can be expanded through variations such as the Doebner hydrogen-transfer reaction, which has been developed for anilines bearing electron-withdrawing groups that typically give low yields in the conventional reaction. mdpi.com This highlights the adaptability of MCRs to a wide range of substrates.

Table 1: Example of One-Pot Synthesis for an Iodinated Quinoline Carboxylic Acid

Starting Materials Catalyst Product Yield (%) Ref.
4-Iodoaniline, Pyruvic Acid, Aldehyde Trifluoroacetic acid 6-Iodo-2-substituted-quinoline-4-carboxylic acid Varies google.com

Pfitzinger Reaction Modifications for Substituted Quinoline-4-carboxylic Acids

The Pfitzinger reaction is a classical and widely used method for synthesizing quinoline-4-carboxylic acids. The core reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base. nih.gov The reaction proceeds through the hydrolysis of the isatin amide bond to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration to yield the quinoline ring. nih.gov

Modifications to the Pfitzinger reaction have been developed to improve yields, expand substrate scope, and simplify reaction conditions. For instance, to circumvent issues with unwanted decarboxylation or the use of harsh basic conditions that some functional groups cannot tolerate, alternative strategies have been devised. mdpi.comnih.gov One such modification involves using N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. nih.gov

To access a wider array of substituted quinolines, synthetic routes have been developed that introduce chemical diversity late in the synthesis. For example, a halogenated quinoline core can be synthesized via a Pfitzinger reaction, followed by subsequent functionalization using cross-coupling reactions like the Suzuki reaction to install various aryl or alkyl groups. mdpi.com Researchers have also improved the Pfitzinger reaction by using TMSCl as a promoter in the reaction of isatins with N,N-dimethylenaminones, allowing for a one-step esterification and cyclization process under mild conditions. researchgate.neteurekalert.org

Table 2: Comparison of Pfitzinger Reaction Approaches

Reaction Type Starting Materials Key Features Ref.
Classic Pfitzinger Isatin, Carbonyl Compound Base-catalyzed condensation nih.gov
Halberkann Variant N-acyl isatin, Base Yields 2-hydroxy-quinoline-4-carboxylic acids nih.gov
TMSCl-Promoted Isatin, N,N-dimethylenaminone Mild conditions, one-step esterification/cyclization researchgate.neteurekalert.org
Two-Step Approach 5-Substituted isatin, Propiophenone -> Suzuki Coupling Allows for late-stage diversification mdpi.com

Microwave-Assisted Synthetic Strategies in Quinoline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. sinfoobiotech.comresearchgate.net These advantages include dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles with fewer side products. google.comsinfoobiotech.comresearchgate.net The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds like quinolines. researchgate.netsinfoobiotech.com

Microwave heating can be applied to various quinoline syntheses, including multicomponent reactions and classic named reactions. researchgate.netnih.gov For example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones can be achieved rapidly and efficiently under microwave irradiation in a closed Teflon vessel. researchgate.netnih.gov In one study, what would have taken hours under conventional reflux was completed in minutes with comparable or higher yields using a domestic microwave oven. researchgate.net

The combination of multicomponent strategies and microwave assistance provides a particularly efficient pathway for generating diverse quinoline libraries. researchgate.net This synergy allows for rapid, cost-effective, and environmentally benign routes to potential lead molecules in drug discovery. sinfoobiotech.comresearchgate.net Molecular iodine has also been used as an effective catalyst in microwave-assisted, one-pot syntheses of fused quinoline systems like indoloquinolines, demonstrating the versatility of this technology. sinfoobiotech.com

Other Novel Approaches to Quinoline Synthesis Bearing Halogen Substituents

Beyond the more common multicomponent and named-reaction strategies, other novel synthetic methods for preparing halogenated quinolines continue to be developed. These approaches often feature unique starting materials or reaction pathways.

One such innovative strategy involves the synthesis of quinoline derivatives directly from nitroarenes. In this method, a series of new quinoline derivatives were prepared using substituted nitroarenes and 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde in the presence of tin(II) chloride dihydrate. The reaction proceeds through a sequence of reduction of the nitro group to an aniline, coupling with the chromene aldehyde, subsequent cyclization, and finally dehydration to form the quinoline ring system. This approach is operationally simple and demonstrates good substrate diversity.

Another area of development focuses on synthetically tuning the quinoline scaffold at various positions to optimize biological activity. For instance, methods for the alkylation and reductive amination at the 2-position of a pre-formed halogenated quinoline core have been reported to create analogs with potent antibacterial and biofilm eradication activities. These post-synthesis modifications are crucial for structure-activity relationship (SAR) studies.

Advanced Spectroscopic and Analytical Characterization of 6 Iodo 2 Methylquinoline 4 Carboxylic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-iodo-2-methylquinoline-4-carboxylic acid. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton (¹H), carbon (¹³C), and even nitrogen (¹⁵N) signals can be achieved. mdpi.comresearchgate.net

Proton NMR (¹H NMR) Applications in Structural Assignment

Proton NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum, recorded in DMSO-d₆, displays characteristic signals that confirm the presence of the quinoline (B57606) core, the methyl group, and the carboxylic acid proton. mdpi.com

The spectrum shows a sharp singlet for the methyl (CH₃) group in the aliphatic region. mdpi.comnih.gov In the aromatic region, a distinct pattern of signals confirms the substitution on the quinoline ring. Specifically, the analysis reveals a singlet for the proton at the 3-position (H-3) and a system of coupled signals for the protons on the benzo-fused ring (H-5, H-7, and H-8). mdpi.com The downfield shift of the H-5 proton is characteristic and influenced by the iodine atom at the 6-position. A very broad signal at the far downfield region is indicative of the acidic proton of the carboxylic group. mdpi.commdpi.com

Detailed assignments from research findings are presented below: mdpi.com

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
2.71s-CH₃
7.79d³J = 9 HzH-8
7.89s-H-3
8.05dd³J = 9 Hz, ⁴J = 2 HzH-7
9.10d⁴J = 2 HzH-5
14.00bs-COOH
s = singlet, d = doublet, dd = doublet of doublets, bs = broad singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound shows eleven distinct signals, corresponding to each unique carbon atom in the structure. mdpi.com

The assignments distinguish between quaternary carbons (such as C-2, C-4, C-6, C-9, C-10, and the carboxyl carbon) and protonated carbons (CH or CH₃). The carbon directly bonded to the iodine atom (C-6) is found at a characteristic upfield shift for an aromatic carbon bearing a halogen. mdpi.com The carbons of the carboxylic acid (COOH) and the C-2 carbon attached to the nitrogen atom appear at the lowest field, as expected. mdpi.com

The specific chemical shifts obtained from experimental data are as follows: mdpi.com

Chemical Shift (δ ppm)Assignment
24.7CH₃
93.7C-6
123.8CH-3
124.5C-10
130.8CH-8
133.9CH-5
134.4C-4
137.9CH-7
147.0C-9
159.6C-2
167.1COOH

Nitrogen-15 NMR (¹⁵N NMR) in Heterocyclic Structure Analysis

While less common than ¹H or ¹³C NMR, Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the quinoline ring. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be employed to confirm the structure of nitrogen-containing heterocycles. researchgate.net For complex structures synthesized in related studies, ¹⁵N NMR has been used to identify the nitrogen signals of the quinoline ring and other nitrogen-containing moieties, confirming their chemical environment and connectivity. mdpi.com This method provides an additional layer of verification for the heterocyclic core of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Unambiguous Signal Assignments

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra. These techniques reveal correlations between nuclei, confirming the molecular structure. mdpi.commdpi.com

H,H-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping the connectivity of protons within the molecule. For this compound, COSY spectra would confirm the coupling between H-7 and H-8 on the aromatic ring. mdpi.com

H,C-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to definitively assign which proton is attached to which carbon. For instance, the signal at 2.71 ppm in the ¹H spectrum is correlated to the signal at 24.7 ppm in the ¹³C spectrum, confirming the assignment of the methyl group. mdpi.commdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This technique allows for the determination of the elemental formula with high confidence. The experimentally measured mass is compared to the calculated mass for the proposed formula (C₁₁H₈INO₂), and a match within a very small error margin (typically <5 ppm) confirms the composition. mdpi.com This analysis is a critical final step in the characterization of newly synthesized compounds. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF) for Confirmation of Proposed Structures

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of organic molecules. In the study of iodo-quinoline derivatives, MALDI-TOF/TOF has been instrumental in confirming the proposed molecular structures. nih.gov For carboxylic acids, which can be challenging to ionize efficiently in positive ion mode, specialized deprotonating matrices are often employed to facilitate analysis in negative ion mode. nih.gov

In a 2024 study, the synthesis and characterization of a library of iodo-quinoline derivatives, including this compound, utilized MALDI-TOF/TOF mass spectrometry to verify the successful formation of the target compounds. nih.gov The interaction between iodo-aniline, aldehyde derivatives, and pyruvic acid was confirmed through this method. nih.gov While the specific mass spectrum for this compound is not detailed, the study affirms its use in structural confirmation. nih.gov Generally, for carboxylic acids analyzed by MALDI in negative ion mode, the most abundant ion observed is the deprotonated molecule, [M-H]⁻. nih.gov

Technique Application to this compound Key Findings
MALDI-TOF/TOF MSConfirmation of molecular structure after synthesis.Used to confirm the formation of the proposed iodo-quinoline core structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of a carboxylic acid is highly characteristic due to the presence of the carboxyl group (-COOH). echemi.com A recent study on a library of iodo-quinoline derivatives provided specific IR data for this compound. nih.gov

The spectrum exhibits several key absorption bands that are consistent with its structure. The presence of a very broad absorption band, typically spanning from 2500 to 3300 cm⁻¹, is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. libretexts.org Additionally, a strong, sharp peak corresponding to the C=O (carbonyl) stretch is expected in the region of 1725-1700 cm⁻¹. echemi.com

For this compound, the following vibrational frequencies were recorded: nih.gov

Wavenumber (cm⁻¹) Assignment Significance
3656O-H Stretch (Free)Indicates some non-hydrogen bonded hydroxyl groups.
3083, 2979, 2887C-H StretchAromatic and methyl C-H vibrations.
1714C=O StretchConfirms the presence of the carboxylic acid carbonyl group. nih.gov
1603, 1579, 1504C=C StretchAromatic ring vibrations of the quinoline core.
1454C-H BendMethyl group bending.
1377, 1351O-H BendIn-plane bending of the hydroxyl group.
1240C-O StretchStretching vibration of the carbon-oxygen single bond in the carboxyl group. nih.gov
1152, 1113, 1032C-H in-plane bendAromatic C-H bending vibrations.
937O-H Bend (Out-of-plane)Characteristic of carboxylic acid dimers.
867, 810C-H out-of-plane bendIndicates substitution pattern on the aromatic ring.
604C-I StretchLikely corresponds to the carbon-iodine bond vibration.

The recorded bands are in good agreement with the proposed structure of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic UV-Vis absorption spectra due to the presence of the heteroaromatic ring system. researchgate.net The absorption is a result of π → π* transitions within the conjugated system.

For simple carboxylic acids, the absorption typically occurs around 210 nm, which is often too low for practical use. libretexts.org However, in quinoline-4-carboxylic acids, the extended conjugation of the quinoline ring system leads to a bathochromic shift, moving the absorption to longer, more accessible wavelengths. ui.ac.id A study on the synthesis of 2-methylquinoline-4-carboxylic acid from isatin (B1672199) noted a shift in the absorption peak to a longer wavelength compared to the starting material, which is indicative of the formation of the quinoline core. ui.ac.id

While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, a study involving this compound did utilize a UV-Vis spectrophotometer to measure the absorbance of microbial cultures at 620 nm to assess antimicrobial activity. nih.gov This indicates the use of this spectroscopic technique in research involving the compound, although not for its direct characterization. Based on the behavior of similar quinoline derivatives, it is expected that this compound would exhibit characteristic absorption bands in the UV region, likely with multiple peaks corresponding to the various π → π* transitions within the substituted quinoline ring. researchgate.netui.ac.id

Other Advanced Chromatographic and Spectrometric Techniques (e.g., HPLC, UPLC, GCMS)

High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GCMS) are essential tools for the separation, identification, and quantification of organic compounds.

For quinoline-4-carboxylic acid derivatives, HPLC and UPLC are particularly well-suited for analysis due to their polarity. These techniques are frequently used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. bldpharm.com For instance, a UPLC-MS/MS method has been developed for the determination of 3-methyl-quinoxaline-2-carboxylic acid, a related heterocyclic compound, in various samples, demonstrating the utility of this technique for the analysis of such acids. researchgate.net

Gas chromatography-mass spectrometry (GCMS) has also been successfully employed in the analysis of quinoline derivatives. In a study of the Pfitzinger reaction, GCMS was used to confirm the formation of 2-methylquinoline-4-carboxylic acid, which was identified by its molecular mass at a specific retention time. ui.ac.id However, for less volatile or thermally labile compounds like carboxylic acids, derivatization may be necessary to improve their chromatographic behavior in GCMS. LC/MS is often a more direct method for such compounds. mdpi.com The use of LC/MS was noted in a study on the methylation of a quinoline carboxylate derivative to confirm the purity and structure of the products. mdpi.com

Technique General Application for Quinoline Carboxylic Acids
HPLC/UPLCPurity assessment, reaction monitoring, and quantification. bldpharm.comresearchgate.net
GC-MSIdentification of volatile derivatives or products of reactions. ui.ac.id
LC-MSConfirmation of product structure and purity, especially for less volatile compounds. mdpi.com

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For complex organic molecules like quinoline derivatives, single-crystal X-ray diffraction can provide unambiguous structural confirmation, including bond lengths, bond angles, and intermolecular interactions. chemmethod.com

In a 2024 study, powder X-ray diffraction (PXRD) was used to analyze the purity of a series of newly synthesized iodo-quinoline derivatives. nih.gov While a crystal structure for this compound itself was not presented, the study did include the single-crystal X-ray structures of several related compounds, such as 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid. nih.gov These related structures were found to crystallize in various systems, with detailed information on their unit cell parameters. For example, a related quinoline dicarbamic acid was found to have a monoclinic system with a P2₁/c space group. chemmethod.com Studies on other quinoline derivatives have also reported monoclinic and triclinic crystal systems. mdpi.com This suggests that this compound would likely form a well-defined crystal lattice, amenable to XRD analysis for definitive structural elucidation.

Chemical Reactivity and Derivatization Strategies of 6 Iodo 2 Methylquinoline 4 Carboxylic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the quinoline (B57606) ring is a primary site for a variety of functionalization reactions, enabling the creation of esters, amides, and hydrazides, which are common motifs in pharmacologically active molecules.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to an ester or an amide is a fundamental strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and metabolic stability.

Esterification: The esterification of quinoline-4-carboxylic acids can be accomplished through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. orgsyn.org For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. nih.gov This method facilitates the reaction between the carboxylic acid and an alcohol at room temperature. nih.gov Another effective method for methyl esterification is the use of trimethylsilyldiazomethane (B103560) (TMS-diazomethane). rsc.org Alternatively, generating the cesium salt of the carboxylic acid with cesium carbonate followed by reaction with an alkyl halide, such as methyl iodide, can also yield the corresponding ester. rsc.org

Amidation: The direct formation of amides from carboxylic acids and amines can be challenging due to the formation of an unreactive carboxylate salt. chemicalbook.com To overcome this, coupling agents are typically required. Reagents like dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine to form the corresponding amide. chemicalbook.comorganic-chemistry.org Boric acid has also been identified as an effective catalyst for direct amidation, offering a green and cost-effective alternative to traditional methods. orgsyn.org Furthermore, a novel method utilizing KPF₆ as a promoter has been developed for the synthesis of both esters and amides from a wide range of carboxylic acids under sustainable conditions, achieving good to excellent yields. nih.gov

A representative scheme for these transformations is presented below:

Table 1: Representative Conditions for Esterification and Amidation

Transformation Reagent/Catalyst Conditions Product Type
Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Heat Ester
Esterification Alcohol, DCC, DMAP Room Temperature Ester
Amidation Amine, DCC Room Temperature Amide
Amidation Amine, Boric Acid Heat Amide

Formation of Hydrazide Derivatives

Hydrazide derivatives of quinoline-4-carboxylic acids are valuable intermediates for the synthesis of various heterocyclic compounds and have been explored for their biological activities. researchgate.net The synthesis of these derivatives is typically achieved by reacting the corresponding ester of the quinoline-4-carboxylic acid with hydrazine (B178648) hydrate (B1144303).

For instance, a general and efficient method involves refluxing the methyl or ethyl ester of the quinoline-4-carboxylic acid with an excess of hydrazine hydrate in a solvent like methanol (B129727) or ethanol (B145695). researchgate.net The reaction typically proceeds overnight to afford the desired hydrazide in good yield after cooling and recrystallization. researchgate.netmasterorganicchemistry.com This transformation is a straightforward and high-yielding route to access these important building blocks. masterorganicchemistry.com

Table 2: Synthesis of a Quinoline-4-Carboxylic Acid Hydrazide

Starting Material Reagents Solvent Conditions Product Yield

Transformations Involving the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring is a nucleophilic center that can undergo reactions such as N-alkylation, leading to the formation of quaternary quinolinium salts.

N-Alkylation Reactions

N-alkylation of the quinoline nitrogen introduces a positive charge and can significantly alter the biological and physical properties of the molecule. This reaction is typically performed on the ester form of the carboxylic acid to avoid potential complications with the acidic proton. The reaction involves treating the quinoline ester with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide).

However, a potential competing reaction is O-alkylation of the carboxylate group if the reaction is performed on the free acid, or on related hydroxyquinoline systems. nih.gov Studies on analogous heterocyclic systems have shown that the choice of base and solvent can influence the regioselectivity of alkylation. For instance, direct alkylation of related lactam systems often favors O-alkylation. To achieve selective N-alkylation, a multi-step strategy might be necessary, potentially involving protection of other reactive sites or using specific coupling conditions like the Buchwald-Hartwig amination to form the N-C bond. nih.gov

Reactivity of the Iodo Substituent for Advanced Organic Transformations

The iodo group at the C6 position is a key handle for introducing molecular diversity through modern carbon-carbon bond-forming reactions. Aryl iodides are particularly reactive substrates in palladium-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Forming Reactions (e.g., cross-coupling reactions)

The iodo substituent on the quinoline ring is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors. organic-chemistry.org

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. For quinoline systems, catalysts like Pd(PPh₃)₄ with a base such as K₂HPO₄ in a dioxane/water solvent system at elevated temperatures have proven effective. rsc.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and an amine base such as triethylamine. The Heck reaction has been successfully applied to iodo-substituted heterocyclic systems, demonstrating its utility for derivatizing scaffolds like 6-iodo-2-methylquinoline-4-carboxylic acid.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This method is highly efficient for the synthesis of arylalkynes. Given the high reactivity of aryl iodides, the this compound scaffold is an ideal substrate for this transformation, allowing for the introduction of various alkyne-containing moieties. organic-chemistry.org

Table 3: Overview of Cross-Coupling Reactions for the 6-Iodoquinoline Scaffold

Reaction Name Coupling Partner Typical Catalyst System Key Bond Formed
Suzuki Aryl/Vinyl Boronic Acid Pd(PPh₃)₄, Base (e.g., K₂HPO₄) Aryl-Aryl / Aryl-Vinyl
Heck Alkene Pd(OAc)₂, Ligand, Base (e.g., Et₃N) Aryl-Vinyl

Nucleophilic Aromatic Substitution Pathways

The carbon-iodine bond at the 6-position of the quinoline ring is a prime site for nucleophilic aromatic substitution (SNAr), a fundamental class of reactions for forming new bonds to an aromatic ring. Due to the high electronegativity of the nitrogen atom in the quinoline system and the electron-withdrawing nature of the carboxylic acid, the ring is rendered sufficiently electron-poor to facilitate such substitutions. However, direct SNAr at this position often requires harsh conditions. Consequently, transition-metal-catalyzed cross-coupling reactions are the preferred methods for achieving efficient and selective substitution of the iodo group. The iodide itself is an excellent leaving group, making the substrate highly amenable to these transformations. harvard.edu

Key catalytic pathways for the functionalization of the C6-position include:

Palladium-Catalyzed Cross-Coupling Reactions: These are among the most powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (typically a boronic acid or boronic ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the product and regenerate the catalyst. harvard.eduwikipedia.org Studies on analogous 6-iodoquinazolines and 8-iodoquinolines have demonstrated the efficacy of this method at the benzene-ring portion of the heterocycle. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines. This pathway is a modern alternative to the classical Ullmann condensation for synthesizing N-aryl amines.

Copper-Catalyzed Ullmann Condensation: Historically one of the first cross-coupling reactions developed, the Ullmann reaction uses a copper catalyst to couple aryl halides with a variety of nucleophiles. nih.gov It is particularly useful for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, providing access to diaryl ethers and N-arylated compounds, respectively. nih.gov While it often requires higher temperatures than palladium-catalyzed methods, modern ligand development has improved its scope and mildness. nih.gov

The following table summarizes the potential nucleophilic aromatic substitution reactions at the 6-iodo position.

Reaction NameNucleophile TypeBond FormedTypical Catalyst SystemProduct Class
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)C-CPd(PPh₃)₄ + Base (e.g., K₂HPO₄)6-Aryl/Vinyl-2-methylquinoline-4-carboxylic acid
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd Catalyst + Ligand (e.g., BINAP) + Base6-(Amino)-2-methylquinoline-4-carboxylic acid
Ullmann Condensation (O-Arylation)Phenol/Alcohol (R-OH)C-OCuI or Cu₂O + Ligand (e.g., Picolinic acid) + Base6-(Aryloxy/Alkoxy)-2-methylquinoline-4-carboxylic acid
Ullmann Condensation (N-Arylation)Amine/Heterocycle (R₂NH)C-NCuI + Ligand (e.g., TMEDA) + Base6-(Amino)-2-methylquinoline-4-carboxylic acid

Modifications at the Methyl Group for Extended Conjugated Systems

The methyl group at the 2-position of the quinoline ring is not inert. Its protons are significantly acidified by the electron-withdrawing effect of the adjacent ring nitrogen atom. acs.org This activation allows the methyl group to tautomerize to a more nucleophilic enamine-like species (2-methylene-1,2-dihydroquinoline), which can then react with electrophiles. acs.orgrsc.org

A primary strategy for leveraging this reactivity is the Knoevenagel condensation, which involves the reaction of this active methyl group with aldehydes or ketones to form a new carbon-carbon double bond. wikipedia.org When an aromatic aldehyde is used as the electrophile, the reaction yields a 2-styrylquinoline (B1231325) derivative. This transformation is of significant interest as it extends the π-conjugated system of the quinoline core, which can have profound effects on the molecule's photophysical properties and biological activity. researchgate.netglobalauthorid.com

The reaction is typically catalyzed by a weak base (like piperidine) or an acid (like acetic acid or trifluoroacetic acid) and may involve heating in a solvent such as acetic anhydride. rsc.orgnih.gov The process proceeds via a nucleophilic addition of the activated methyl group to the aldehyde's carbonyl carbon, followed by dehydration to form the stable, conjugated styryl product. organic-chemistry.org

Aldehyde ReactantCatalyst/Solvent SystemResulting 2-SubstituentReference
BenzaldehydeAcetic Anhydride / Acetic Acid(E)-2-Styryl rsc.org
4-(Dimethylamino)benzaldehydeNot specified in abstract(E)-2-(4-(Dimethylamino)styryl) nih.gov
Various ArylbenzaldehydesTrifluoroacetic Acid (TFA) / Microwave(E)-2-Styryl derivatives nih.gov
2-MethoxybenzaldehydePiperidine / Ethanol(E)-2-(2-Methoxystyryl) wikipedia.org

Exploration of Quinoline-Hybrid Derivatives Incorporating this compound Frameworks

The trifunctional nature of this compound makes it an ideal building block for the synthesis of complex "hybrid" molecules, where the quinoline core is covalently linked to other distinct pharmacophores or functional moieties. researchgate.net This molecular hybridization strategy is a prominent approach in medicinal chemistry to design multi-target agents or to improve the pharmacological profile of a known scaffold. researchgate.netnih.gov

Derivatization can be achieved through any of the three reactive handles:

Amide Bond Formation: The carboxylic acid at the C4-position is readily converted into amides through coupling with a diverse range of primary and secondary amines. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), often with additives like HOBt and a base, facilitate this transformation under mild conditions. nih.govgrowingscience.com This allows for the incorporation of amino acids, peptides, or other amine-containing heterocyclic scaffolds.

C6-Position Cross-Coupling: As detailed in section 4.3.2, Suzuki-Miyaura and other palladium-catalyzed reactions at the 6-iodo position can be used to append various aryl or heteroaryl systems. wikipedia.orgnih.gov This allows for the creation of extended biaryl structures.

C2-Styryl Formation: The Knoevenagel condensation described in section 4.4 provides a route to quinoline-chalcone hybrids, which are a well-studied class of bioactive compounds. nih.govnih.govijpsr.com

By combining these reactions sequentially, highly elaborate molecular frameworks can be constructed. For instance, a Suzuki coupling could be performed at the C6-position, followed by an amide coupling at the C4-carboxylic acid, resulting in a complex hybrid molecule with tailored properties. The interest in such hybrids is driven by their potential as anticancer, antibacterial, and antimalarial agents. nih.govijpsr.commdpi.com

Hybrid TypeKey Synthetic LinkageExample SubstructureArea of Research InterestReference
Quinoline-Amide HybridAmide bond at C4Quinoline-C(O)NH-RAnticancer, Antibacterial nih.govsemanticscholar.org
Quinoline-Chalcone HybridStyryl group at C2Quinoline-CH=CH-C(O)-ArylAnticancer, Antimalarial, DHODH Inhibition nih.govnih.govmdpi.com
Quinoline-Biaryl HybridC-C bond at C6Aryl-QuinolineAnticancer, Enzyme Inhibition nih.gov
Quinoline-Thiadiazole HybridAmide/Hydrazone linkage from C4-acidQuinoline linked to a Thiadiazole ringEGFR Kinase Inhibition researchgate.net

Advanced Applications in Chemical Research and Materials Science

Photophysical Properties and Optical Applications

The optical characteristics of quinoline (B57606) derivatives are of significant interest due to their rigid, aromatic structure, which often leads to fluorescent behavior. However, the photophysical properties of 6-iodo-2-methylquinoline-4-carboxylic acid are distinctly influenced by the presence of the heavy iodine atom.

Detailed spectroscopic analysis has been conducted to characterize this compound. In studies investigating by-products of the Doebner quinoline synthesis, the UV-visible absorption spectrum of this compound in dimethyl sulfoxide (B87167) (DMSO) was recorded, revealing a characteristic absorption peak. mdpi.com

PropertyValueConditions
Absorption Maximum (λmax) 330 nmIn DMSO
Data sourced from a study on compounds emerging from Doebner quinoline synthesis. mdpi.com

Notably, fluorescence spectroscopy of the compound showed no emission. mdpi.comresearchgate.net This lack of fluorescence is a well-understood phenomenon known as the "heavy-atom effect." The iodine atom promotes efficient intersystem crossing—the transition of an excited electron from a singlet state to a triplet state—which outcompetes the process of fluorescence. This property, while precluding its use in applications requiring strong fluorescence, suggests potential in other areas of optical science, such as in the development of phosphorescent materials or as a quencher in certain sensing applications.

Role as Ligands in Supramolecular Chemistry and Coordination Compounds

This compound is an exemplary building block for supramolecular chemistry and the design of coordination compounds due to its multiple functional sites capable of engaging in non-covalent interactions. The molecule possesses three primary features that drive its assembly into higher-order structures: the carboxylic acid group, the quinoline nitrogen atom, and the iodine atom.

Hydrogen Bonding and Coordination: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It can form robust synthons with other carboxylic acids or with complementary functional groups like amides. nih.gov Furthermore, upon deprotonation, the resulting carboxylate is an excellent ligand for coordinating with metal ions. nih.gov The nitrogen atom within the quinoline ring is a Lewis basic site, capable of accepting hydrogen bonds and coordinating to metal centers. nih.gov The combination of the carboxylic acid and the quinoline nitrogen creates a bidentate chelate site, ideal for forming stable complexes with a variety of metals.

Halogen Bonding: A key feature of this molecule is the iodine atom at the 6-position. The iodine atom can act as a halogen-bond donor. nih.gov This interaction occurs because of an electron-deficient region on the halogen atom, known as a σ-hole, which can interact favorably with a Lewis base (an electron-pair donor) such as a nitrogen or oxygen atom. acs.orgacs.org In the context of supramolecular assembly, the iodine on one molecule can form a directional C–I···N or C–I···O halogen bond with the quinoline nitrogen or carboxylate oxygen of a neighboring molecule. nih.gov This interaction is a powerful tool for directing the crystal packing and constructing extended 1-D, 2-D, or 3-D networks with predictable connectivity. nih.gov The strength of this halogen bond makes it a reliable interaction for use in crystal engineering. oup.com

Functional GroupPotential Supramolecular RoleType of Interaction
Carboxylic Acid (-COOH) Hydrogen bond donor/acceptor; Metal coordination site (as carboxylate)Hydrogen Bonding; Coordination Bond
Quinoline Nitrogen Hydrogen bond acceptor; Metal coordination siteHydrogen Bonding; Coordination Bond
Iodine Atom (-I) Halogen-bond donorHalogen Bonding (e.g., C–I···N, C–I···O)

Development of Chemosensors and Sensing Materials

The quinoline framework is a foundational component in the design of fluorescent chemosensors for detecting various analytes, particularly metal ions. nih.govrsc.org Quinoline derivatives are widely used as fluorophores because of their rigid aromatic structure, which often results in high quantum yields. rsc.org These sensors typically operate by having a receptor unit that selectively binds to a target ion, which in turn causes a change in the quinoline's fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off"). nih.govacs.org

For this compound, the carboxylic acid and quinoline nitrogen provide potential binding sites for metal ions. nih.gov However, as established, the compound itself is non-fluorescent due to the heavy-atom effect of iodine. mdpi.com This characteristic opens up a different avenue for sensor design. Instead of being a "turn-off" sensor where fluorescence is quenched upon binding, it could serve as a platform for a "turn-on" sensor. A sensing mechanism could be designed where a chemical reaction with the target analyte leads to the removal or transformation of the iodine atom, thereby eliminating the quenching effect and restoring the inherent fluorescence of the quinoline core. This would result in a highly sensitive detection event, going from a dark state to a bright one.

Utility as a Building Block in Complex Organic Synthesis

The presence of a carbon-iodine bond makes this compound a highly valuable building block in synthetic organic chemistry. The iodine atom serves as a versatile handle for introducing further molecular complexity through a variety of palladium-catalyzed cross-coupling reactions.

The C–I bond is significantly more reactive in oxidative addition to palladium(0) catalysts than the corresponding C–Br or C–Cl bonds. nih.gov This high reactivity allows for coupling reactions to be performed under mild conditions and with high selectivity. Key transformations for which this compound is an ideal substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted quinolines. researchgate.netacs.orgorganic-chemistry.org

Heck Coupling: Reaction with alkenes to form substituted quinoline-styrenes or other vinyl derivatives.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups at the 6-position.

Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-substituted quinolines.

This reactivity makes the compound an important intermediate for accessing complex molecular architectures. acs.org Chemists can leverage the high reactivity of the iodide to perform a selective coupling at the 6-position while other, less reactive halides on the same molecule remain untouched, enabling sequential and site-specific modifications. nih.gov

Potential Applications in Agrochemical Research

Quinoline derivatives have emerged as a prominent scaffold in the discovery and development of new agrochemicals, particularly fungicides. nih.gov The unique structure of quinoline is featured in several commercial and investigational agents designed to protect crops from devastating fungal diseases. researchgate.net

While specific studies on the agrochemical application of this compound are not extensively reported, the fungicidal potential of the broader class of quinoline compounds is well-documented against a range of significant plant pathogens. Research has shown that various quinoline derivatives exhibit potent activity against fungi such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), Rhizoctonia solani (sheath blight), and rice blast. researchgate.netresearchgate.netnih.gov

For instance, studies on related quinoline structures have demonstrated excellent efficacy, in some cases surpassing that of commercial fungicides. The mechanism of action for some of these compounds involves disrupting the fungal cell membrane, leading to increased permeability and the release of cellular contents. nih.gov

PathogenDiseaseRelevance
Botrytis cinerea Gray MoldAffects a wide range of fruits, vegetables, and ornamental plants. researchgate.netnih.gov
Sclerotinia sclerotiorum White MoldCauses stem rot in crops like soybeans, canola, and sunflowers. researchgate.netnih.gov
Rhizoctonia solani Sheath Blight, Root RotA major soil-borne pathogen affecting rice, potatoes, and sugar beets. researchgate.net
Magnaporthe oryzae Rice BlastOne of the most destructive diseases of rice worldwide. researchgate.net

Given that the quinoline core is a proven pharmacophore in this field and that halogen substitution can enhance biological activity, this compound represents a promising starting point for the synthesis and evaluation of new agrochemical candidates.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Quinolines

The synthesis of quinoline (B57606) derivatives has historically relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.net However, these methods often necessitate harsh conditions, including high temperatures and the use of hazardous reagents, which are environmentally detrimental. researchgate.nettandfonline.com Consequently, a significant thrust in modern organic chemistry is the development of greener and more sustainable synthetic routes. researchgate.net Future research will likely prioritize methodologies that reduce waste, minimize energy consumption, and utilize non-toxic, renewable materials.

Key areas of development include:

Metal-Free Halogenation: A promising direction is the use of metal-free catalytic systems for the regioselective halogenation of quinoline scaffolds. For instance, methods employing inexpensive and atom-economical trihaloisocyanuric acids as the halogen source have been developed for the chlorination, bromination, and iodination of 8-substituted quinolines. rsc.orgrsc.org These reactions can proceed under mild, open-air conditions, offering high yields and excellent functional group tolerance. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. frontiersin.orgresearchgate.netnih.gov Applying microwave-assisted techniques to classical quinoline syntheses, such as the Friedländer reaction in greener solvents like ethanol (B145695) or even water, represents a significant step towards sustainability. researchgate.netmdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials, are inherently atom-economical and efficient. tandfonline.com Designing novel MCRs for the one-pot synthesis of complex halogenated quinolines from simple, readily available precursors is a key research goal.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, enhancing safety and scalability. Adapting existing and novel synthetic protocols for halogenated quinolines to flow chemistry systems could enable more efficient and reproducible large-scale production.

Table 1: Comparison of Synthetic Methodologies for Halogenated Quinolines

Methodology Key Advantages Challenges & Future Scope
Metal-Free C-H Halogenation High regioselectivity, avoids toxic heavy metals, atom-economical reagents (e.g., trihaloisocyanuric acids). rsc.orgrsc.org Expanding substrate scope, improving efficiency for less activated positions.
Microwave-Assisted Synthesis Rapid reaction rates, reduced energy consumption, often higher yields. nih.govmdpi.com Scale-up limitations, potential for localized overheating.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid generation of molecular complexity. tandfonline.com Discovery of new, versatile MCRs for diverse quinoline structures.
Flow Chemistry Enhanced safety and scalability, precise control over reaction conditions. High initial setup cost, optimizing reaction kinetics for continuous flow.

Exploration of Enhanced Reactivity and Selectivity in Derivatization Processes

The 6-iodo-2-methylquinoline-4-carboxylic acid molecule possesses two primary sites for derivatization: the carbon-iodine (C-I) bond and the carboxylic acid group. The iodine atom at the C6 position is a particularly valuable handle for introducing molecular complexity through various cross-coupling reactions. Future research will focus on harnessing and enhancing the reactivity of these functional groups with high selectivity.

Advanced Cross-Coupling Reactions: The C-I bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. Future work will likely explore the use of novel catalytic systems (e.g., those based on earth-abundant metals or nanocatalysts) to improve efficiency, expand the scope of coupling partners, and perform these transformations under milder conditions.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthetic sequence is highly desirable. rsc.org Developing selective methods for the late-stage functionalization of the quinoline core, without interfering with the existing carboxylic acid or methyl groups, is a significant challenge. This includes regioselective C-H activation techniques that could introduce new substituents at other positions on the quinoline ring. rsc.org

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into a wide array of other functional groups, including esters, amides, and acyl halides. Microwave-assisted derivatization can significantly shorten reaction times and improve yields for these transformations. nih.gov Research into activating the carboxylic acid group, perhaps converting it to a more reactive intermediate in situ, can enhance its utility in forming new bonds. nih.gov

Table 2: Derivatization Strategies for this compound

Reaction Site Reaction Type Potential Outcome Future Research Focus
C6-Iodine Bond Suzuki Coupling Introduction of new aryl or vinyl groups Developing more robust and greener catalyst systems.
C6-Iodine Bond Sonogashira Coupling Installation of alkyne functionalities Performing couplings under copper-free conditions.
C6-Iodine Bond Buchwald-Hartwig Amination Formation of C-N bonds to create new amines Expanding the scope of amine coupling partners.
C4-Carboxylic Acid Esterification / Amidation Creation of ester or amide libraries for screening Utilizing flow chemistry for high-throughput synthesis.
Quinoline Core C-H Functionalization Direct introduction of new substituents Achieving high regioselectivity at positions other than C6. rsc.org

Advanced Materials Development based on Functionalized Quinoline Scaffolds

Functionalized quinoline scaffolds are recognized as "privileged structures" not only in medicinal chemistry but also in materials science. nih.gov The rigid, planar, and electron-deficient nature of the quinoline ring system, combined with the potential for extensive π-conjugation, makes its derivatives attractive candidates for a variety of advanced materials. The derivatization potential of this compound allows it to serve as a versatile building block for such materials.

Future research is expected to focus on:

Organic Electronics: By extending the π-conjugated system through cross-coupling reactions at the C6-iodine position, derivatives of this compound could be designed as organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The quinoline moiety can act as an excellent electron-transporting or emissive layer in these devices.

Chemosensors: The quinoline nucleus is inherently fluorescent. By attaching specific receptor units to the scaffold via the carboxylic acid or through coupling at the iodine position, new chemosensors can be developed. These sensors could be designed to detect specific metal ions, anions, or neutral molecules through changes in their fluorescence (e.g., "turn-on" or "turn-off" sensing).

Functional Polymers: The carboxylic acid group provides a handle for polymerization. It can be used to create quinoline-containing polyesters or polyamides. Alternatively, if the iodine is converted to a polymerizable group like a vinyl or ethynyl (B1212043) moiety, the compound can act as a monomer for addition polymerization. These polymers could possess unique thermal, optical, or electronic properties.

Table 3: Potential Material Applications for Functionalized Quinoline Scaffolds

Material Class Key Quinoline Property Potential Application Research Direction
Organic Semiconductors π-Conjugated, electron-deficient ring system OLEDs, OPVs, OFETs Tuning electronic properties through derivatization for optimal device performance.
Chemosensors Inherent fluorescence, sites for receptor attachment Environmental monitoring, bio-imaging Designing highly selective and sensitive sensors for specific analytes.
Functional Polymers Polymerizable handles (e.g., carboxylic acid) High-performance plastics, conductive polymers Synthesizing polymers with tailored thermal stability, conductivity, and optical properties.
Metal-Organic Frameworks (MOFs) Carboxylic acid as a linking group Gas storage, catalysis, separation Using the quinoline scaffold as a functional linker to create MOFs with unique pore environments.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of the this compound scaffold creates numerous opportunities for collaborative research across different sub-disciplines of chemistry. Its continued study is not confined to synthetic methodology but extends into physical, analytical, and theoretical chemistry.

Medicinal Chemistry: Quinoline derivatives are a cornerstone of drug discovery, with applications as anticancer, antimalarial, and antibacterial agents. nih.govijpsr.comunivie.ac.at The title compound is a prime candidate for further functionalization to create libraries of new compounds for biological screening. nih.gov

Supramolecular Chemistry: The planar quinoline structure can participate in π-π stacking interactions, while the carboxylic acid can form robust hydrogen bonds. These non-covalent interactions can be exploited to construct complex, self-assembled supramolecular architectures like gels, liquid crystals, or molecular cages.

Catalysis: Quinoline derivatives can act as ligands for transition metal catalysts. By coordinating to a metal center, they can influence the catalytic activity and selectivity of important organic transformations. The electronic properties of the ligand can be fine-tuned through derivatization of the this compound scaffold.

Computational Chemistry: Theoretical studies, such as those using Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectral properties of this molecule and its derivatives. nih.gov These computational models can predict the outcomes of reactions, guide the design of new materials with desired properties, and help rationalize experimental observations, thereby accelerating the research and development cycle. nih.govnih.gov

Table 4: Interdisciplinary Fields and the Role of this compound

Research Field Key Feature of the Compound Research Objective
Medicinal Chemistry "Privileged" quinoline scaffold, functional handles for derivatization. nih.gov Design and synthesis of new therapeutic agents. ijpsr.com
Supramolecular Chemistry Planar structure (π-stacking), carboxylic acid (H-bonding). Construction of functional, self-assembled materials.
Catalysis Nitrogen atom as a coordination site for metals. Development of novel ligands for asymmetric catalysis.
Computational Chemistry Well-defined molecular structure. Predicting reactivity, electronic properties, and guiding material design. nih.gov

Q & A

Q. How can researchers address low solubility of this compound in aqueous biological assays?

  • Methodological Answer : Salt formation (e.g., sodium or potassium salts) or co-solvent systems (DMSO/PBS mixtures) enhance solubility. Micellar encapsulation using surfactants (e.g., Tween-80) or nanoparticle formulations (liposomes) improves bioavailability. Dynamic Light Scattering (DLS) assesses particle size distribution in colloidal systems .

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Reactant of Route 1
6-Iodo-2-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Iodo-2-methylquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.